1-methyl-5-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acid
CAS No.: 1225882-19-8
Cat. No.: VC3066885
Molecular Formula: C10H9N3O2
Molecular Weight: 203.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1225882-19-8 |
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Molecular Formula | C10H9N3O2 |
Molecular Weight | 203.2 g/mol |
IUPAC Name | 1-methyl-5-pyridin-3-ylpyrazole-3-carboxylic acid |
Standard InChI | InChI=1S/C10H9N3O2/c1-13-9(5-8(12-13)10(14)15)7-3-2-4-11-6-7/h2-6H,1H3,(H,14,15) |
Standard InChI Key | QBYKMWUKHHLWDS-UHFFFAOYSA-N |
SMILES | CN1C(=CC(=N1)C(=O)O)C2=CN=CC=C2 |
Canonical SMILES | CN1C(=CC(=N1)C(=O)O)C2=CN=CC=C2 |
Introduction
Chemical Structure and Properties
Structural Characteristics
1-Methyl-5-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acid features a pyrazole core with three key substitutions: a methyl group at the N1 position, a pyridin-3-yl group at the C5 position, and a carboxylic acid group at the C3 position. The structural integrity of this compound is maintained by the aromatic character of both the pyrazole and pyridine rings, creating a planar configuration that influences its physical and chemical properties .
The compound is identified by several unique identifiers:
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Compound ID: 62269066
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SMILES notation: CN1C(=CC(=N1)C(=O)O)C2=CN=CC=C2
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InChI: InChI=1S/C10H9N3O2/c1-13-9(5-8(12-13)10(14)15)7-3-2-4-11-6-7/h2-6H,1H3,(H,14,15)
Physicochemical Properties
The compound has a molecular formula of C10H9N3O2 and a molecular weight of 203.20 g/mol . The presence of the carboxylic acid group confers acidic properties, allowing for salt formation and increased solubility in basic solutions. The nitrogen atoms in both the pyrazole and pyridine rings can act as hydrogen bond acceptors, while the carboxylic acid group can function as both a hydrogen bond donor and acceptor, influencing its interaction with biological macromolecules.
Table 1: Physicochemical Properties of 1-Methyl-5-(Pyridin-3-yl)-1H-Pyrazole-3-Carboxylic Acid
Property | Value |
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Molecular Formula | C10H9N3O2 |
Molecular Weight | 203.20 g/mol |
Physical State | Solid (inferred) |
IUPAC Name | 1-methyl-5-pyridin-3-ylpyrazole-3-carboxylic acid |
Canonical SMILES | CN1C(=CC(=N1)C(=O)O)C2=CN=CC=C2 |
Spectroscopic Characteristics
Mass spectrometry data reveals characteristic ionization patterns for 1-methyl-5-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acid. The compound can form various adducts with predictable mass-to-charge ratios (m/z), providing valuable information for its identification and quantification in complex matrices .
Table 2: Predicted Collision Cross Section (CCS) Data for Various Adducts
Adduct | m/z | Predicted CCS (Ų) |
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[M+H]+ | 204.07675 | 143.2 |
[M+Na]+ | 226.05869 | 156.1 |
[M+NH4]+ | 221.10329 | 149.7 |
[M+K]+ | 242.03263 | 153.0 |
[M-H]- | 202.06219 | 144.0 |
[M+Na-2H]- | 224.04414 | 150.2 |
[M]+ | 203.06892 | 145.0 |
[M]- | 203.07002 | 145.0 |
These collision cross section values provide essential information for ion mobility spectrometry, a technique increasingly used for structural characterization of compounds in complex mixtures .
Synthesis Methods
Green Chemistry Approaches
Recent trends in synthetic chemistry emphasize environmentally friendly methodologies. The use of catalysts like pyridine-2-carboxylic acid (P2CA) represents an eco-friendly approach for synthesizing pyrazole derivatives. This catalyst has been successfully employed in multi-component reactions for the synthesis of pyrazolo[3,4-b]quinolinones, achieving excellent yields (84–98%) under mild conditions .
Adapting such green chemistry approaches to the synthesis of 1-methyl-5-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acid could potentially offer more sustainable production methods with reduced environmental impact.
Analytical Methods and Characterization
Spectroscopic Identification
The characterization of 1-methyl-5-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acid typically involves a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable information about the hydrogen and carbon environments within the molecule. Infrared (IR) spectroscopy can confirm the presence of the carboxylic acid group through characteristic carbonyl stretching frequencies.
Mass spectrometry offers additional confirmation of molecular identity through accurate mass determination. As indicated in the collision cross section data, various adducts can be formed during ionization, each with characteristic m/z values that aid in compound identification .
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly employed for the separation and quantification of pyrazole derivatives in complex mixtures. These techniques, coupled with mass spectrometry (LC-MS or GC-MS), provide powerful tools for the analysis of 1-methyl-5-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acid in various matrices.
Comparative Analysis with Similar Compounds
Structural Analogues
Several compounds share structural similarities with 1-methyl-5-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acid, including positional isomers where the pyridine ring is attached at different positions (e.g., pyridin-2-yl instead of pyridin-3-yl) or where substituents are arranged differently on the pyrazole ring.
Table 3: Comparison of 1-Methyl-5-(Pyridin-3-yl)-1H-Pyrazole-3-Carboxylic Acid with Structural Analogues
Compound | Molecular Formula | Molecular Weight | Distinctive Features |
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1-Methyl-5-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acid | C10H9N3O2 | 203.20 g/mol | Pyridin-3-yl at C5, COOH at C3 |
1-Methyl-5-(pyridin-2-yl)-1H-pyrazole-3-carboxylic acid | C10H9N3O2 | 203.20 g/mol | Pyridin-2-yl at C5, COOH at C3 |
5-Methyl-1-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxylic acid | C11H11N3O2 | 217.22 g/mol | Pyridin-3-ylmethyl at N1, methyl at C5 |
4-(Pyridin-3-yl)-1H-pyrazole-3-carboxylic acid | C9H7N3O2 | 189.17 g/mol | Pyridin-3-yl at C4, no methyl group |
These structural variations can significantly influence physicochemical properties, reactivity patterns, and biological activities .
Structure-Activity Relationships
The position of the pyridine ring (2-position versus 3-position) can dramatically affect the biological activity of these compounds. Likewise, the presence and position of the methyl group on the pyrazole ring can influence lipophilicity, metabolic stability, and target binding affinity. These structure-activity relationships are crucial for understanding how structural modifications might be leveraged to optimize desired properties for specific applications.
Current Research and Future Prospects
Emerging Applications
As research in heterocyclic chemistry continues to advance, new applications for compounds like 1-methyl-5-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acid are likely to emerge. Potential areas of interest include:
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Medicinal Chemistry: Development of new therapeutic agents targeting specific diseases or biological pathways
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Agrochemicals: Exploration of pest control applications with reduced environmental impact
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Materials Science: Investigation of novel functional materials for electronics, energy storage, or sensing applications
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Catalysis: Utilization as ligands in catalytic systems for organic transformations
Research Challenges
Despite the potential applications, several challenges remain in the research and development of 1-methyl-5-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acid and related compounds. These include:
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Scalable and cost-effective synthesis methods
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Comprehensive toxicological profiling
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Structure-activity relationship studies to optimize biological activity
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Formulation strategies to enhance solubility and bioavailability for pharmaceutical applications
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